(2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid is a compound that features an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid typically involves the formation of the oxetane ring followed by the introduction of the amino and acetic acid functional groups. One common method involves the cyclization of a suitable precursor to form the oxetane ring. For example, the intramolecular cyclization of a hydroxy ester can be used to form the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the oxetane ring.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while substitution reactions can produce a variety of functionalized oxetane derivatives .
Scientific Research Applications
(2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of nicotinamide phosphoribosyltransferase inhibitors, which have potential therapeutic applications in oncology.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of various oxetane-containing compounds, which are valuable intermediates in drug discovery and development.
Biological Research: The compound is used in the development of prodrugs for the treatment or prevention of central nervous system diseases.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid involves its interaction with specific molecular targets. For example, as a nicotinamide phosphoribosyltransferase inhibitor, it interferes with the enzyme’s activity, leading to the depletion of nicotinamide adenine dinucleotide (NAD+) levels in cells. This can result in the inhibition of cellular metabolism and induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyloxetan-3-yl)acetic acid: This compound is structurally similar but lacks the amino group.
3-Methyl-3-oxetaneacetic acid: Another similar compound used in the synthesis of various derivatives.
Uniqueness
(2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid is unique due to the presence of both the amino and acetic acid functional groups attached to the oxetane ring
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-methyloxetan-3-yl)acetic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(2-10-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
QPPGRHORBRRJSX-BYPYZUCNSA-N |
Isomeric SMILES |
CC1(COC1)[C@H](C(=O)O)N |
Canonical SMILES |
CC1(COC1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.